molecular formula C31H26ClN B14273941 Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride CAS No. 185196-81-0

Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride

Cat. No.: B14273941
CAS No.: 185196-81-0
M. Wt: 448.0 g/mol
InChI Key: KPGFLGINHXGTHL-UHFFFAOYSA-M
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Description

Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride: is a chemical compound with a complex structure characterized by the presence of multiple phenyl groups attached to a pyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride typically involves the reaction of pyridine derivatives with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyridinium compounds.

Scientific Research Applications

Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, bromide
  • Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, iodide
  • Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, fluoride

Uniqueness

Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride is unique due to its specific chloride anion, which can influence its solubility, reactivity, and overall chemical behavior compared to its bromide, iodide, and fluoride counterparts. This uniqueness makes it particularly suitable for certain applications where the chloride anion plays a crucial role.

Properties

CAS No.

185196-81-0

Molecular Formula

C31H26ClN

Molecular Weight

448.0 g/mol

IUPAC Name

1,2-dibenzyl-3,5-diphenylpyridin-1-ium;chloride

InChI

InChI=1S/C31H26N.ClH/c1-5-13-25(14-6-1)21-31-30(28-19-11-4-12-20-28)22-29(27-17-9-3-10-18-27)24-32(31)23-26-15-7-2-8-16-26;/h1-20,22,24H,21,23H2;1H/q+1;/p-1

InChI Key

KPGFLGINHXGTHL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=C(C=[N+]2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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